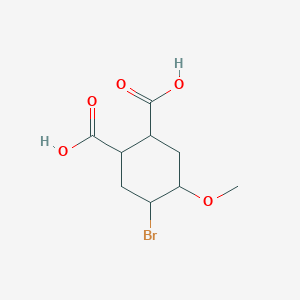
4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid is an organic compound that features a cyclohexane ring substituted with bromine, methoxy, and two carboxylic acid groups. This compound is part of the dicarboxylic acids family, which are known for having two carboxyl groups (-COOH) attached to their molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid typically involves the bromination and methoxylation of cyclohexane derivatives followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the correct substitution pattern on the cyclohexane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methoxycyclohexane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.
5-Methoxycyclohexane-1,2-dicarboxylic acid: Lacks the bromine substitution.
4-Bromo-5-hydroxycyclohexane-1,2-dicarboxylic acid: Hydroxy group instead of methoxy.
Uniqueness
4-Bromo-5-methoxycyclohexane-1,2-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups, along with two carboxylic acid groups, provides a distinct set of properties that can be leveraged in various applications .
Properties
CAS No. |
63028-35-3 |
|---|---|
Molecular Formula |
C9H13BrO5 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-bromo-5-methoxycyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H13BrO5/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
CMELRVJCYUSIGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(CC1Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
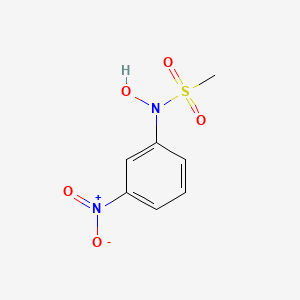
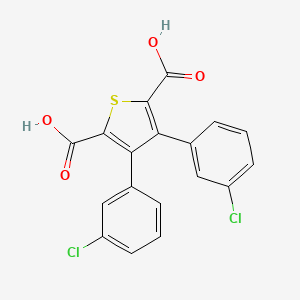
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
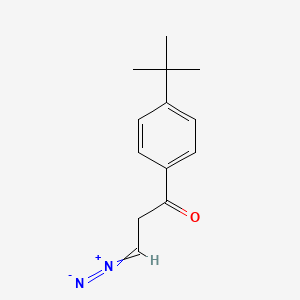
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
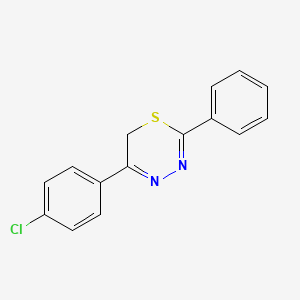
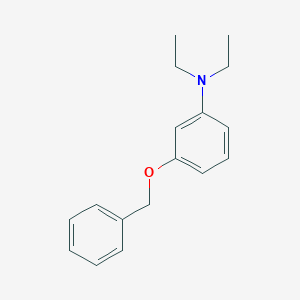
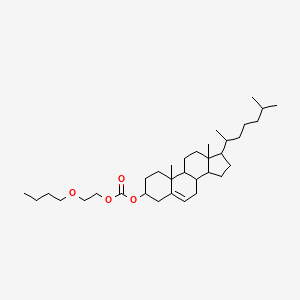

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
